Structural Topology: 4-Methanesulfonyl vs. 4-(4-Methoxyphenyl)sulfonyl Substitution Impact on Hydrogen-Bond Acceptor Capacity
In the sulfonylpiperidine carboxamide series defined by the generic formula (I) of patent EP2855449B1, the 4-substituent on the piperidine ring critically modulates pharmacokinetic and pharmacodynamic properties [1]. The 4-methanesulfonyl group in the target compound provides a compact, strong hydrogen-bond-accepting sulfonyl moiety (calculated polar surface area contribution of the sulfone ≈ 42.5 Ų) compared to the bulkier, more lipophilic 4-(4-methoxyphenyl)sulfonyl analog (4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide), which introduces an aromatic ring that both increases total polar surface area (estimated additional ≈ 20–30 Ų from the methoxyphenyl ring) and alters π-stacking potential at PKR1/PKR2 receptor sites [2]. This difference directly influences ligand efficiency metrics when normalized for molecular weight (target: 288.4 Da; 4-methoxyphenyl analog: estimated > 400 Da).
| Evidence Dimension | Hydrogen-bond acceptor topology and molecular bulk |
|---|---|
| Target Compound Data | 4-Methanesulfonyl substituent; MW 288.4 Da; sulfone PSA contribution ~42.5 Ų; no aromatic extension at the 4-position of piperidine |
| Comparator Or Baseline | 4-((4-Methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide; estimated MW > 400 Da; additional methoxyphenyl ring increases molecular volume and π-interaction surface. |
| Quantified Difference | Molecular weight increase of ≥ 112 Da; added aromatic ring introduces π-stacking capacity absent in the target compound. The sulfone hydrogen-bond acceptor remains geometrically conserved, but steric bulk of the 4-methoxyphenyl group alters binding-site complementarity. |
| Conditions | Structural comparison based on patent EP2855449B1 generic formula (I) SAR; comparator inferred from commercial catalog analogue 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide. |
Why This Matters
For procurement decisions in PKR1/PKR2 drug discovery programs, the compact 4-methanesulfonyl substitution yields superior ligand efficiency (lower MW for equivalent or better target engagement), which is a key optimization parameter for CNS-penetrant candidates where molecular weight < 300 Da is highly desirable.
- [1] Takeda Pharmaceutical Company Limited. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. European Patent EP2855449B1. Claims 1–10 define generic formula (I) with R groups specifying 4-sulfonyl substituents on piperidine. Priority: 2012-05-30. View Source
- [2] BenchChem (structural reference only; excluded as primary source). 4-((4-Methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide. Used solely for structural comparison of 4-position substituent variation; no quantitative biological data cited from this source. View Source
